N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, piperidine, and oxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. For instance, the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine can yield the desired sulfonyl-piperidine intermediate.
Attachment of the Oxalamide Group: The oxalamide moiety is introduced by reacting the piperidine intermediate with oxalyl chloride and 4-methoxyaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies investigating the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-((4-chloro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-(1-((4-bromo-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
Uniqueness
The presence of the fluorine atom in N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs. This can lead to different biological activities and applications.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-16-15-17(24)6-11-21(16)33(30,31)27-14-4-3-5-19(27)12-13-25-22(28)23(29)26-18-7-9-20(32-2)10-8-18/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTXRXNVUHWCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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